Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C15H17NO4S. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the thiophene ring .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate: Known for its potential antimicrobial and anticancer properties.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another thiophene derivative with similar applications.
3-amino-4-(3,4-dimethoxyphenyl)maleimide: A related compound with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of amino and ester functional groups makes it versatile for various chemical transformations and applications .
Biological Activity
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate (CAS Number: 872319-66-9) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17NO4S
- Molecular Weight : 307.37 g/mol
- IUPAC Name : Ethyl 3-amino-5-(3,4-dimethoxyphenyl)-2-thiophenecarboxylate
- CAS Number : 872319-66-9
Anticancer Properties
Research has indicated that thiophene derivatives, including this compound, exhibit significant anticancer properties. These compounds are often designed to target tubulin and disrupt microtubule dynamics, which is crucial for cancer cell proliferation.
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Mechanism of Action :
- The compound has been shown to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Flow cytometry analysis indicates that compounds like ethyl 3-amino derivatives can induce G2/M phase arrest and activate apoptotic pathways through mitochondrial signaling .
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Case Studies :
- A study evaluating various thiophene derivatives found that compounds with similar structures demonstrated IC50 values ranging from 17 to 130 nM against different cancer cell lines, indicating potent antiproliferative activity .
- Specific derivatives were tested against human pancreatic tumor (MIA PaCa-2) and cervix carcinoma (HeLa) cells, showing promising results in inhibiting cell growth and inducing apoptosis .
Other Biological Activities
In addition to anticancer effects, thiophene derivatives have been reported to possess other biological activities:
- Antimicrobial Activity : Some studies suggest that thiophene compounds can exhibit antimicrobial properties, although specific data on this compound is limited .
- Anti-inflammatory Effects : Thiophenes have been noted for their potential anti-inflammatory actions in various models, which may be relevant for therapeutic applications in inflammatory diseases .
Data Table of Biological Activities
Activity Type | Cell Line/Model | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Anticancer | MIA PaCa-2 | 17 | Inhibition of tubulin polymerization |
Anticancer | HeLa | 130 | Induction of G2/M phase arrest |
Antimicrobial | Various bacterial strains | N/A | Disruption of bacterial cell walls |
Anti-inflammatory | RAW 264.7 macrophages | N/A | Inhibition of NO production |
Properties
IUPAC Name |
ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-4-20-15(17)14-10(16)8-13(21-14)9-5-6-11(18-2)12(7-9)19-3/h5-8H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXKBFPCBWUFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC(=C(C=C2)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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